4-Amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-ol
Overview
Description
“4-Amino-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-ol” is an organic compound that belongs to the class of trifluoromethylbenzenes . It’s a derivative of aniline, which is a key building block in the synthesis of many organic compounds .
Synthesis Analysis
The synthesis of compounds similar to “4-Amino-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-ol” has been reported in the literature. For instance, 4-(Trifluoromethyl)aniline was used in the synthesis of 4-(trialkylmethyl)anilines . In another study, Polyamide-imide (PAI) materials with good heat resistance, excellent friction, and wear properties were prepared using a diamine monomer containing trifluoromethyl in the side chain .Molecular Structure Analysis
The molecular structure of “4-Amino-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-ol” is characterized by the presence of a trifluoromethyl group attached to a biphenyl core. The trifluoromethyl group is known for its strong electron-withdrawing properties .Scientific Research Applications
Organic Optoelectronics and OLEDs
A significant application area for compounds structurally related to 4-Amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-ol is in the development of organic light-emitting diodes (OLEDs). BODIPY-based materials, for instance, demonstrate promising utility in OLEDs due to their structural design and synthesis, enhancing electroluminescence and near-IR emission capabilities. These advancements are crucial for the future development of 'metal-free' infrared emitters in OLED technology, suggesting a potential research path for related compounds (Squeo & Pasini, 2020).
Fine Organic Synthesis
The broad applicability of amino-1,2,4-triazoles, compounds with similarities to the target molecule, in the fine organic synthesis industry is well-documented. These compounds serve as raw materials for producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. This highlights a versatile application spectrum ranging from agriculture to medicinal products, indicating the potential utility of related compounds in diverse chemical syntheses and industrial applications (Nazarov et al., 2021).
Advanced Oxidation Processes
In environmental science, research on advanced oxidation processes (AOPs) for the degradation of persistent organic pollutants emphasizes the relevance of related chemical frameworks. Studies focus on the degradation pathways, by-products, and biotoxicity of compounds, aiming to improve environmental remediation techniques. This suggests the potential environmental applications of structurally similar compounds in treating water and soil contaminated with organic pollutants (Qutob et al., 2022).
Chemical Sensing and Chemosensors
Fluorophoric compounds like 4-Methyl-2,6-diformylphenol (DFP), structurally related to the compound , serve as platforms for developing chemosensors. These sensors detect a variety of analytes, including metal ions and neutral molecules, demonstrating the compound's potential application in developing new chemical sensing technologies for environmental monitoring, biomedical diagnostics, and industrial processes (Roy, 2021).
Antitubercular Drug Design
The role of trifluoromethyl substituents in antitubercular drug design is critical. Research into compounds bearing the trifluoromethyl group, akin to the compound of interest, has shown improved pharmacodynamic and pharmacokinetic properties in antitubercular agents. This indicates a promising research trajectory for using such molecular modifications to enhance the efficacy of drugs against tuberculosis (Thomas, 1969).
Safety and Hazards
Properties
IUPAC Name |
2-amino-5-[4-(trifluoromethyl)phenyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)10-4-1-8(2-5-10)9-3-6-11(17)12(18)7-9/h1-7,18H,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KREQJTXMMZPJKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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